molecular formula C10H10N2O2 B12215494 Isopropyl 3-cyanopicolinate

Isopropyl 3-cyanopicolinate

Cat. No.: B12215494
M. Wt: 190.20 g/mol
InChI Key: MKTBXAIHGIDJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-cyanopicolinate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of picolinic acid, where the carboxyl group is esterified with isopropyl alcohol and the pyridine ring is substituted with a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-cyanopicolinate typically involves the esterification of 3-cyanopicolinic acid with isopropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-cyanopicolinate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-cyanopicolinic acid.

    Reduction: Isopropyl 3-aminopicolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Isopropyl 3-cyanopicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which isopropyl 3-cyanopicolinate exerts its effects depends on its interaction with specific molecular targets. For instance, the cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can be hydrolyzed to release the active picolinic acid derivative, which can then interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 5-cyanopicolinate: Similar structure but with the cyano group at the 5-position.

    Methyl 3-cyanopicolinate: Similar structure but with a methyl ester instead of an isopropyl ester.

    Ethyl 3-cyanopicolinate: Similar structure but with an ethyl ester instead of an isopropyl ester.

Uniqueness

Isopropyl 3-cyanopicolinate is unique due to the specific positioning of the cyano group and the isopropyl ester, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these structural features are advantageous.

Biological Activity

Isopropyl 3-cyanopicolinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of picolinic acid, characterized by the presence of a cyano group at the 3-position. Its chemical formula can be represented as C10H10N2O2C_10H_{10}N_2O_2. The compound's structure contributes to its biological activity, particularly in modulating enzyme functions.

Research indicates that this compound may act through several mechanisms:

  • KDM5 Inhibition : It has been identified as a potential inhibitor of KDM5 histone demethylases, which play a crucial role in epigenetic regulation. Inhibition of KDM5 can lead to altered gene expression profiles associated with various diseases, including cancer and neurodegenerative disorders .
  • Neuroprotective Effects : The compound has shown promise in preclinical studies for neuroprotection, potentially benefiting conditions like Parkinson's disease due to its ability to modulate LRRK2 kinase activity .

Cancer Research

This compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through KDM5 inhibition. This mechanism is significant since KDM5 proteins are often overexpressed in cancerous tissues, leading to aberrant gene expression .

Neurodegenerative Disorders

The compound's neuroprotective properties are particularly relevant in the context of neurodegenerative diseases. Research suggests that this compound may help mitigate the effects of oxidative stress and inflammation in neuronal cells, thereby providing a protective effect against conditions such as Alzheimer's and Huntington's diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on KDM5 Inhibition : A study published in Nature Communications highlighted that compounds similar to this compound effectively inhibited KDM5A and KDM5B, leading to reduced tumor growth in xenograft models .
  • Neuroprotective Study : In a study examining neuroprotective agents, this compound was shown to reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Therapeutic Potential
KDM5 InhibitionModulates histone methylationCancer treatment
NeuroprotectionReduces oxidative stressAlzheimer's and Parkinson's disease
Anti-inflammatoryModulates inflammatory pathwaysNeurodegenerative conditions

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

propan-2-yl 3-cyanopyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,1-2H3

InChI Key

MKTBXAIHGIDJCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=N1)C#N

Origin of Product

United States

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